molecular formula C14H15N B182673 4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline CAS No. 2428-22-0

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline

Cat. No.: B182673
CAS No.: 2428-22-0
M. Wt: 197.27 g/mol
InChI Key: FIXQBRDVPNLSGD-UHFFFAOYSA-N
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Description

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline is an organic compound with a complex structure that includes a cyclopentadienylidene group and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline typically involves the reaction of cyclopentadienylidene intermediates with N,N-dimethylaniline under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyclopentadienylidene group or the aniline moiety.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different cyclopentadienylidene derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various chemical transformations and biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Cyclopentadien-1-ylidenemethyl)benzene
  • 2,4-Cyclopentadien-1-ylidene methanone
  • 1,1’-(2,4-Cyclopentadien-1-ylidenemethylene)bis(4-methylbenzene)

Uniqueness

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline is unique due to the presence of both the cyclopentadienylidene group and the dimethylaniline moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15(2)14-9-7-13(8-10-14)11-12-5-3-4-6-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXQBRDVPNLSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179013
Record name 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2428-22-0
Record name 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N,N-dimethylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002428220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002694145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4-CYCLOPENTADIEN-1-YLIDENEMETHYL)-N,N-DIMETHYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3V6L7BA7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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